molecular formula C9H12N2O2 B4837870 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide

2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide

Katalognummer B4837870
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: XJIHKKYCIKYASW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of advanced NSCLC with the T790M mutation.

Wirkmechanismus

2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide binds irreversibly to the mutant EGFR, inhibiting its activity and preventing downstream signaling pathways that promote cancer cell growth and survival. This results in tumor cell death and regression.
Biochemical and physiological effects:
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide has been shown to have a favorable safety profile, with minimal toxicity and few adverse effects. It has a high affinity for the mutant EGFR, with a dissociation constant (Kd) of 0.015 nM. It has also been shown to have good oral bioavailability and pharmacokinetic properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide in lab experiments include its high selectivity for the mutant EGFR, its irreversible binding to the receptor, and its favorable safety profile. However, its limitations include its high cost and the need for specialized equipment and expertise to perform the experiments.

Zukünftige Richtungen

For research on 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide include investigating its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and other TKIs. Additionally, studies are needed to determine the optimal dosing and treatment duration for different patient populations, as well as the potential for resistance to develop over time. Finally, further research is needed to elucidate the molecular mechanisms underlying the development of resistance to 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide and to identify new targets for therapy.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has been shown to be highly selective for the mutant EGFR, with minimal activity against the wild-type EGFR. This selectivity allows for targeted therapy in patients with the T790M mutation, which is associated with resistance to first-generation EGFR TKIs.

Eigenschaften

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-3-7(5)9(12)10-8-4-6(2)13-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIHKKYCIKYASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide
Reactant of Route 4
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.